Z-D-Tic-OH

Vue d'ensemble

Description

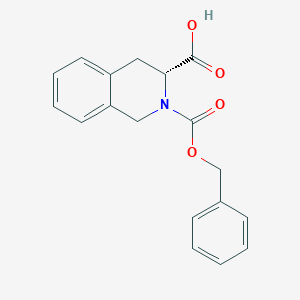

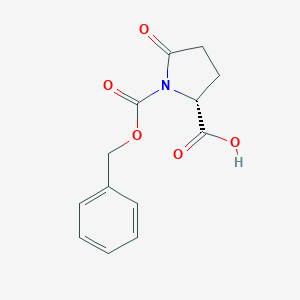

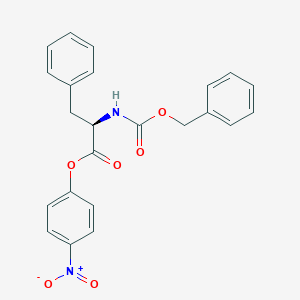

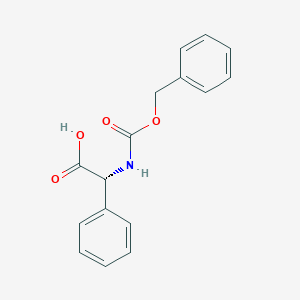

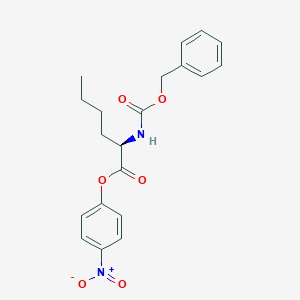

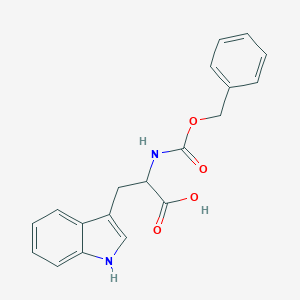

“Z-D-Tic-OH” is a chemical compound with the CAS Number: 146684-74-4 . Its IUPAC name is (3R)-2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid . It has a molecular weight of 311.34 .

Molecular Structure Analysis

The molecular formula of “Z-D-Tic-OH” is C18H17NO4 . The InChI code for this compound is 1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 .

Physical And Chemical Properties Analysis

“Z-D-Tic-OH” is a solid at room temperature . It has a molecular weight of 311.33200, a density of 1.308g/cm3, and a boiling point of 522.5ºC at 760mmHg . The flash point is 269.8ºC .

Applications De Recherche Scientifique

Zinc Oxide Based Photocatalysis

Zinc oxide (ZnO) has been recognized as a robust candidate for environmental applications, particularly in wastewater treatment. The similarity in charge carrier dynamics between ZnO and the gold standard TiO2 photocatalyst has positioned ZnO as a favorable alternative. Research efforts have focused on improving ZnO's photocatalytic performance by tailoring its surface-bulk structure to enhance charge separation and facilitate the generation of reactive oxygen species. Strategies such as doping with foreign ions, noble metal deposition, and modification with carbon nanostructures have shown success in increasing ZnO's photoactivity and stability (Kumar & Rao, 2015).

TiO2-Based Z-Scheme Photocatalysts

TiO2-based Z-scheme photocatalysts have gained attention for their low recombination rate of photogenerated electron–hole pairs and high photocatalytic efficiency. These photocatalysts have been applied in various environmental remediation processes, including water splitting, CO2 reduction, and degradation of organic pollutants. The Z-scheme mechanism allows for efficient charge separation, significantly enhancing photocatalytic performance (Qi et al., 2017).

Enhanced Photocatalytic Performance through Morphology Control

The morphology of TiO2 has been found to significantly influence the photocatalytic efficiency of Z-scheme photocatalysts. For instance, direct Z-scheme g-C3N4/TiO2 photocatalysts have shown enhanced photocatalytic activity in the degradation of pollutants, attributed to the effective separation of charge carriers facilitated by the Z-scheme mechanism. The performance improvement is particularly notable when TiO2 nanotubes are used, indicating the impact of TiO2 morphology on photocatalytic efficiency (Jo & Natarajan, 2015).

Titanium Contact Formation to ZnO Nanowires

Research into Ti contact formation to ZnO nanowires has shed light on the potential of TiO2/ZnO heterojunctions for various practical applications. The study found that Ti initially reacts with surface oxygen species to form TiO2, with further deposition resulting in various titanium oxides and eventually metallic Ti. This process affects the formation of Ohmic and rectifying contacts, which are crucial for the application of ZnO nanowires in devices (Barnett et al., 2017).

TiO2/C3N4 Heterostructure for Water Splitting

The development of TiO2/C3N4 heterostructures for Z-scheme overall water splitting represents a significant advancement in hydrogen fuel production from renewable resources. These heterostructures ensure efficient separation of photogenerated carriers, thus enhancing photocatalytic hydrogen evolution. The inclusion of WO3 and BiVO4 as photocatalysts for oxygen evolution, combined with suitable redox mediators, has enabled the achievement of overall water splitting to H2 and O2, highlighting the potential of Z-scheme photocatalysis for renewable energy production (Yan et al., 2016).

Safety and Hazards

“Z-D-Tic-OH” is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

(3R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVQGUBCAUFBCP-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350872 | |

| Record name | (3R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Tic-OH | |

CAS RN |

146684-74-4 | |

| Record name | (3R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)